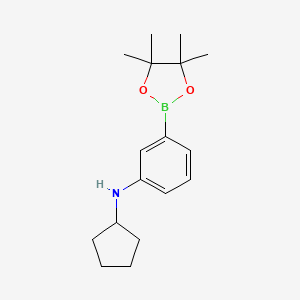

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound featuring a cyclopentyl group attached to an aniline moiety, which in turn is connected to a boronic acid derivative

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline with a boronic acid derivative under specific conditions. The reaction typically involves the use of a palladium catalyst and a suitable base.

Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with cyclopentyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitro compounds or reduction to form amine derivatives.

Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.

Bases: Sodium carbonate, potassium phosphate, and triethylamine are often used as bases in these reactions.

Solvents: Solvents such as toluene, tetrahydrofuran, and water are typically employed.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Nitro Compounds: Formed through the oxidation of the aniline group.

Amine Derivatives: Resulting from the reduction of the aniline group.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of advanced materials and chemical sensors.

Wirkmechanismus

The compound exerts its effects through its ability to form stable complexes with various substrates. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role in cross-coupling reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Molecular Targets and Pathways Involved:

Boronic Acid Group: Interacts with diols and other nucleophiles.

Aniline Group: Participates in electrophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the cyclopentyl group.

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Contains a pyrimidin-2-amine group instead of aniline.

Uniqueness: N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the cyclopentyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound in organic synthesis and research.

Is there anything specific you would like to know more about?

Biologische Aktivität

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2267377-24-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C17H26BNO2 with a molecular weight of 287.21 g/mol. The compound features a dioxaborolane moiety which is known for its role in drug design and development.

Research indicates that compounds containing boron atoms can exhibit unique interactions with biological targets. The dioxaborolane group in this compound may facilitate covalent bonding with specific proteins or enzymes, potentially altering their function. This mechanism is critical in the context of drug design for targeting kinases and other enzymes involved in various disease pathways.

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | , |

| Kinase Inhibition | Selective inhibition of kinases | |

| Antimicrobial | Activity against resistant strains |

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. In particular, it has shown promise in selectively inhibiting specific kinases involved in oncogenic signaling pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of boron-containing compounds similar to this compound against various cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at micromolar concentrations .

- Kinase Selectivity Profile : Another investigation focused on the selectivity of this compound against various kinases. The results showed that while some analogs exhibited potent activity against BMX and BTK kinases with low nanomolar IC50 values, this compound maintained a favorable selectivity profile .

Safety and Toxicology

While the biological activities are promising, safety profiles are critical for further development. Preliminary toxicity assessments indicate that compounds in this class do not exhibit significant acute toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety margins .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14,19H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIWVEPXTPATEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.